molecular formula C15H13Cl2NO B5866934 [bis(4-chlorophenyl)methyl]methylformamide

[bis(4-chlorophenyl)methyl]methylformamide

Cat. No.: B5866934
M. Wt: 294.2 g/mol
InChI Key: UFBJXWPHGJNKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Bis(4-chlorophenyl)methyl]methylformamide, also known as BMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMF is a formamide derivative that has been shown to possess a range of interesting biological properties, making it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of [bis(4-chlorophenyl)methyl]methylformamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer research.

Advantages and Limitations for Lab Experiments

[bis(4-chlorophenyl)methyl]methylformamide has several advantages as a research tool. It is relatively easy to synthesize and yields high purity this compound. It has also been extensively studied for its potential biological activities, making it a promising candidate for use in various research fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on [bis(4-chlorophenyl)methyl]methylformamide. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another potential direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of [bis(4-chlorophenyl)methyl]methylformamide involves the reaction of 4-chlorobenzyl chloride with methylamine in the presence of sodium hydroxide. The resulting intermediate is then reacted with formamide to yield this compound. The synthesis process is relatively simple and yields high purity this compound.

Scientific Research Applications

[bis(4-chlorophenyl)methyl]methylformamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. These properties make it a promising candidate for use in various scientific research fields. This compound has been extensively studied for its potential use in cancer research, where it has been shown to induce apoptosis in cancer cells.

Properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-18(10-19)15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBJXWPHGJNKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.